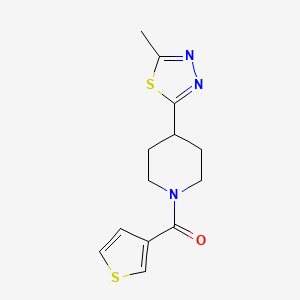

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZAUSOLUFGLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

The compound features a piperidine ring linked to a thiophenyl group and a 1,3,4-thiadiazole scaffold. The thiadiazole ring is pivotal due to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Key Features:

- Thiadiazole Moiety : Known for its broad spectrum of biological activities including anticancer and antimicrobial effects.

- Piperidine Ring : Enhances lipophilicity and bioavailability.

- Thiophenyl Group : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds bearing the 1,3,4-thiadiazole structure. For instance:

- In vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values as low as 2.32 µg/mL against MCF-7 breast cancer cells .

- Mechanism : The anticancer activity is attributed to inhibition of key kinases involved in tumorigenesis. For instance, certain thiadiazole derivatives have been shown to inhibit Abl protein kinase with an IC50 value of 7.4 µM .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

- Broad Spectrum : Compounds containing the thiadiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, certain derivatives have shown MIC values lower than standard antibiotics like itraconazole .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiadiazole Derivative A | 32.6 | Antibacterial |

| Thiadiazole Derivative B | 47.5 | Antifungal |

Anti-inflammatory Activity

Compounds with the thiadiazole scaffold have also been investigated for their anti-inflammatory properties:

- Inhibition of COX Enzymes : Studies indicate that some derivatives exhibit significant inhibitory activity against COX enzymes, which play a crucial role in inflammatory processes .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of 5-(4-substituted phenyl)-1,3,4-thiadiazoles and evaluated their cytotoxicity against HepG2 liver cancer cells. The most potent derivative showed an IC50 value of 3.21 µg/mL .

- Antiviral Activity : Some thiadiazole derivatives demonstrated antiviral activity against Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications as well .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial activities. Specifically, (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone has shown effectiveness against various pathogenic bacteria and fungi.

Case Studies:

- A study demonstrated that derivatives of thiadiazole compounds were effective against Candida species , highlighting the role of the thiadiazole moiety in mediating these effects .

- Another investigation into related thiadiazole derivatives revealed their potential in treating Leishmaniasis , suggesting that structural modifications could enhance their efficacy .

Anticancer Activity

The integration of thiadiazole with piperidine has been explored for developing anticancer agents. The unique properties of this compound allow it to interact with various biological pathways involved in tumor growth.

Case Studies:

- A series of studies have shown that similar thiadiazole-based compounds exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HepG2 . The modifications in the piperidine ring structure have been linked to enhanced antitumor activity .

- In one study, the incorporation of electron-withdrawing groups on the thiadiazole scaffold significantly boosted the cytotoxicity of these derivatives .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions where careful optimization of conditions (temperature, solvents) is crucial for achieving high yields and purity.

Synthesis Pathway:

- Formation of the thiadiazole ring.

- Coupling with piperidine derivatives.

- Final modification to include the thiophen moiety.

These synthetic routes allow for further exploration into structural variations that can enhance biological activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is reactive toward nucleophiles due to electron-deficient sulfur and nitrogen atoms. Key reactions include:

These substitutions typically occur at the C-2 position of the thiadiazole ring, driven by the leaving-group propensity of the methyl-thiadiazole system.

Piperidine Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification:

Reaction efficiency depends on steric hindrance around the piperidine nitrogen, with yields ranging from 50–85%.

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitutions, though its reactivity is moderated by the electron-withdrawing methanone group:

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, the compound can undergo cyclization:

Oxidative Transformations

Oxidation of the thiadiazole or thiophene rings alters electronic properties:

Cross-Coupling Reactions

The thiophene ring supports Pd-catalyzed couplings, enabling π-system extensions:

Key Research Findings:

-

Structure-Reactivity Relationship : The electron-withdrawing methanone group reduces thiophene’s aromaticity, favoring nucleophilic attacks on the thiadiazole over electrophilic substitutions .

-

Biological Implications : N-Alkylated derivatives show enhanced antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) compared to the parent compound .

-

Thermal Stability : Decomposition occurs above 250°C, with the thiadiazole ring fragmenting first (TGA data).

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Bis(4-(5-(N-substituted)-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4)

These compounds (C1–C4) share the 1,3,4-thiadiazole and methanone backbone but differ in symmetry and substitution:

- Symmetry: C1–C4 are bis-phenylmethanones, making them symmetrical, whereas the target compound is asymmetrical with a single piperidine-thiadiazole-thiophene arrangement.

- Substituents: C1–C4 feature cyclohexyl, phenyl, ethyl, and phenethyl amino groups at the thiadiazole N-position, while the target compound has a methyl group at the thiadiazole C5 and a thiophen-3-yl group .

- Bioactivity : C1–C4 exhibit antibiofilm (IC₅₀: 8–32 µg/mL) and antimicrobial activity (MIC: 16–64 µg/mL against S. aureus and E. coli), with C4 showing the strongest efflux pump inhibition. The target compound’s bioactivity remains unstudied but may differ due to its thiophene and piperidine groups .

Thiophene-Containing Analogues

- 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone (): This compound shares a piperidine and thiophene moiety but replaces the thiadiazole with a pyrazoline ring. The thiophen-2-yl substitution (vs.

Functional Group Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

The 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () replaces sulfur with oxygen in the heterocycle. Oxadiazoles generally exhibit lower metabolic stability but higher polarity compared to thiadiazoles, which may influence solubility and bioavailability .

Triazole-Thiadiazole Hybrids

Compounds like 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid () combine triazole and thiadiazole rings. These hybrids demonstrate enhanced hydrogen-bonding capacity and metal-chelating properties, unlike the target compound’s simpler architecture .

Comparative Data Table

Q & A

Q. How do structural modifications (e.g., methyl vs. ethyl groups) alter pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.